molecular formula C4H5ClN2O2 B1324629 5-Hydroxypyrimidin-4(3H)-one hydrochloride CAS No. 1616526-82-9

5-Hydroxypyrimidin-4(3H)-one hydrochloride

Cat. No.: B1324629
CAS No.: 1616526-82-9
M. Wt: 148.55 g/mol
InChI Key: LRJXOAASQIHMRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxypyrimidin-4(3H)-one hydrochloride: is a chemical compound that belongs to the class of pyrimidinones Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxypyrimidin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amide with a formylating agent, followed by cyclization and subsequent hydrolysis to yield the desired pyrimidinone structure. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hydroxypyrimidin-4(3H)-one hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyrimidinone ring.

    Reduction: Reduced forms of the pyrimidinone, potentially leading to dihydropyrimidinones.

    Substitution: Substituted pyrimidinones with different functional groups replacing the hydroxyl group.

Scientific Research Applications

Chemistry: 5-Hydroxypyrimidin-4(3H)-one hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and nucleic acids. It may serve as a model compound for understanding the behavior of pyrimidine derivatives in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications. Pyrimidinone derivatives are known to exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate makes it valuable in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of 5-Hydroxypyrimidin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to nucleic acids, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

    4-Hydroxypyrimidin-2(1H)-one: Another pyrimidinone derivative with similar structural features but different substitution patterns.

    5-Methylpyrimidin-4(3H)-one: A methylated analogue of 5-Hydroxypyrimidin-4(3H)-one.

    6-Hydroxypyrimidin-4(3H)-one: A positional isomer with the hydroxyl group at a different position on the pyrimidine ring.

Uniqueness: 5-Hydroxypyrimidin-4(3H)-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

5-hydroxy-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2.ClH/c7-3-1-5-2-6-4(3)8;/h1-2,7H,(H,5,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJXOAASQIHMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=N1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616526-82-9
Record name 4(3H)-Pyrimidinone, 5-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616526-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.